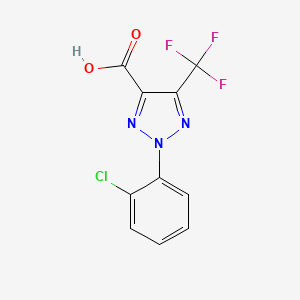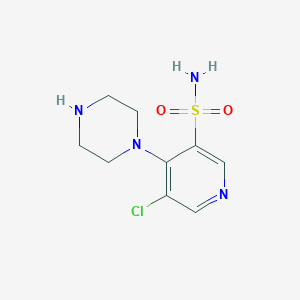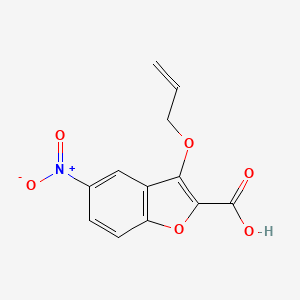
2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne. The reaction is usually carried out in the presence of a copper catalyst under mild conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Chlorination: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Used in the development of new materials with enhanced properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in lower stability and biological activity.
5-(Trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the chlorophenyl group, affecting its ability to interact with certain molecular targets.
Uniqueness
The presence of both the chlorophenyl and trifluoromethyl groups in 2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid makes it unique. These groups enhance the compound’s chemical stability, biological activity, and ability to interact with a wide range of molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H5ClF3N3O2 |
|---|---|
Peso molecular |
291.61 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-5-3-1-2-4-6(5)17-15-7(9(18)19)8(16-17)10(12,13)14/h1-4H,(H,18,19) |
Clave InChI |
ZZAJNUDNBDGWOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)





![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)

